molecular formula C11H13N3O B1460441 1-(4-methoxybenzyl)-1H-pyrazol-4-amine CAS No. 1152867-10-1

1-(4-methoxybenzyl)-1H-pyrazol-4-amine

カタログ番号 B1460441
CAS番号: 1152867-10-1
分子量: 203.24 g/mol
InChIキー: FDECMPHXYDYHEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Methoxybenzyl)-1H-pyrazol-4-amine is a compound that has been studied for its potential use in a variety of scientific applications. It is a member of the pyrazole family of compounds, which are known for their ability to bind to metal ions and other organic molecules. This molecule has been used in a variety of research fields, including organic chemistry, biochemistry, and pharmacology.

科学的研究の応用

Synthetic Methodologies and Chemical Properties

Research on compounds structurally related to "1-(4-methoxybenzyl)-1H-pyrazol-4-amine" has led to the development of efficient synthesis methods and the exploration of their chemical properties. For example, Becerra, Rojas, and Castillo (2021) reported an efficient one-pot synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, showcasing a solvent-free condensation/reduction reaction sequence (Becerra, Rojas, & Castillo, 2021). This highlights the compound's utility in synthesizing valuable pyrazole derivatives with operational ease and short reaction times.

Antimicrobial Applications

A series of novel substituted "1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine" derivatives have been synthesized and tested for their antibacterial and antifungal activities, demonstrating potent antimicrobial properties (H. Raju et al., 2010). This research is significant for the development of new antimicrobial agents, with structure-activity relationships (SARs) being investigated to improve therapeutic efficacy.

Antiproliferative Effects

Investigations into the antiproliferative effects of "1-(4-methoxybenzyl)-1H-pyrazol-4-amine" derivatives against cancer cell lines have yielded promising results. For instance, novel derivatives synthesized for breast cancer cell inhibition showed significant growth inhibitory effects, highlighting the potential of these compounds in cancer therapy (H. Raju et al., 2011).

Structural Analysis and Drug Design

The structure-based design and synthesis of "1-(4-methoxybenzyl)-1H-pyrazol-4-amine" derivatives as selective Raf kinase inhibitors in melanoma cells demonstrate the compound's relevance in targeted cancer therapy (Mi-hyun Kim et al., 2011). Such research is crucial for the development of novel therapeutics targeting specific molecular pathways involved in cancer progression.

作用機序

Target of Action

The compound 1-(4-methoxybenzyl)-1H-pyrazol-4-amine, also known as 1H-Pyrazol-4-amine, 1-[(4-methoxyphenyl)methyl]-, is a multi-target directed ligand (MTDL). It has been designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The compound interacts with its targets, leading to significant changes. It prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . The compound’s action on these pathways contributes to its therapeutic potential.

Result of Action

The compound’s action results in molecular and cellular effects that are beneficial in the context of Alzheimer’s Disease. It prevents the formation of amyloid beta (Aβ), a key feature of Alzheimer’s Disease, and reduces the levels of phosphorylated forms of tau . These actions contribute to its potential as a therapeutic strategy against Alzheimer’s Disease .

特性

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-15-11-4-2-9(3-5-11)7-14-8-10(12)6-13-14/h2-6,8H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDECMPHXYDYHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxybenzyl)-1H-pyrazol-4-amine

Synthesis routes and methods I

Procedure details

1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole (2.17 g, 9.30 mmol) was dissolved in ethanol (20 ml). Ammonium chloride (50 mg, 0.93 mmol) and iron (powder, 2.60 g, 46.56 mmol) were added and the mixture was refluxed for 1 h. The reaction mixture was filtered through Celite® and the solvent was evaporated to dryness under reduced pressure. Usual work-up with water and ethyl acetate afforded 1.77 g (94% yield) of the title compound as an oil, which was used in the next synthetic step without further purification.
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.6 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole (240 mg, 1.03 mmol) was stirred in ethanol (10 mL) and the flask was evacuated and then flushed with nitrogen. Platinum, sulfided, 5 wt. % on carbon, reduced, dry (10 mg, catalytic amount) was added and after two vacuum/H2 cycles to replace the nitrogen inside with hydrogen, the mixture was shaken for 18 hours under ordinary hydrogen pressure (1 atm). The reaction mixture was filtered and the filtrate was concentrated in vacuo to yield a red oil, which was used without further purification, 168 mg, 81%.
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxybenzyl)-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-(4-methoxybenzyl)-1H-pyrazol-4-amine
Reactant of Route 3
Reactant of Route 3
1-(4-methoxybenzyl)-1H-pyrazol-4-amine
Reactant of Route 4
Reactant of Route 4
1-(4-methoxybenzyl)-1H-pyrazol-4-amine
Reactant of Route 5
Reactant of Route 5
1-(4-methoxybenzyl)-1H-pyrazol-4-amine
Reactant of Route 6
Reactant of Route 6
1-(4-methoxybenzyl)-1H-pyrazol-4-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。